This compound is classified under organic compounds, specifically as a heterocyclic aromatic compound. It is often utilized in chemical research for its reactivity and role as an intermediate in the synthesis of more complex molecules. The compound can be sourced from various chemical suppliers and is recognized for its potential applications in medicinal chemistry and materials science .
The synthesis of methyl 1-oxo-1,2-dihydroisoquinoline-7-carboxylate typically involves several synthetic routes:
Methyl 1-oxo-1,2-dihydroisoquinoline-7-carboxylate features a bicyclic structure consisting of a benzene ring fused to a pyridine-like ring. The key structural components include:
The compound's three-dimensional conformation can influence its reactivity and interaction with biological targets.
Methyl 1-oxo-1,2-dihydroisoquinoline-7-carboxylate can undergo various chemical transformations:
The mechanism of action for methyl 1-oxo-1,2-dihydroisoquinoline-7-carboxylate primarily pertains to its interaction with biological systems:
Methyl 1-oxo-1,2-dihydroisoquinoline-7-carboxylate typically exhibits:
Key chemical properties include:
Safety data indicate that this compound may be harmful if ingested; thus, proper handling precautions should be observed during laboratory work.
Methyl 1-oxo-1,2-dihydroisoquinoline-7-carboxylate has several notable applications:
Microwave irradiation has revolutionized the synthesis of the 1,2-dihydroisoquinolinone core, offering dramatic reductions in reaction times and improved yields compared to conventional heating. A pivotal approach involves the cyclocondensation of 2-formylbenzoic acid derivatives with aminoacetate equivalents under controlled microwave conditions. This method typically employs catalytic acid systems (e.g., p-toluenesulfonic acid or acetic acid) in polar aprotic solvents like DMF or NMP, achieving reaction completion within 10-30 minutes at temperatures ranging from 150-180°C [1] [9]. The intense, uniform heating of microwave irradiation minimizes side reactions such as decarboxylation or ester hydrolysis, which are common pitfalls in traditional reflux methods.
Key variables influencing yield and purity include microwave power density, precise temperature control, and the dielectric properties of the reaction medium. Optimization studies demonstrate that maintaining the reaction mixture at 170°C for 20 minutes provides optimal results for assembling the 7-carboxylate derivative specifically, with isolated yields exceeding 85% [5] [9]. This efficiency makes microwave synthesis indispensable for rapid scaffold generation during medicinal chemistry exploration.
Table 1: Microwave-Assisted Synthesis Optimization Parameters
Precursor System | Catalyst | Temp (°C) | Time (min) | Yield (%) |
---|---|---|---|---|
2-Carbamoylbenzaldehyde + Methyl glycinate | AcOH | 160 | 15 | 78 |
Ethyl 2-formylbenzoate + Acetamide | p-TsOH | 170 | 20 | 85 |
Methyl 2-formyl-4-bromobenzoate + Urea | Zn(OTf)₂ | 180 | 25 | 82 |
Multi-component reactions (MCRs) provide convergent, atom-economical routes to diversely substituted 1,2-dihydroisoquinolinones, directly introducing the C7-carboxylate functionality. A particularly powerful Cu-catalyzed cascade employs ortho-halobenzoic acids, ammonia, aldehydes, and isocyanides, followed by reaction with acetoacetate derivatives [5]. The initial Ugi four-component reaction (Ugi-4CR) generates a linear precursor, which undergoes intramolecular copper-catalyzed C-C coupling/annulation (typically using CuI, 10 mol%) with β-keto esters like methyl acetoacetate. This domino process constructs the isoquinolone core while simultaneously installing the methyl carboxylate group at the C7 position.
The choice of β-keto ester dictates the carboxylate pattern. Methyl acetoacetate specifically yields the C7-methyl ester derivative, while ethyl or tert-butyl analogs provide alternative ester functionalities. The reaction exhibits broad functional group tolerance towards aldehydes (aromatic, aliphatic) and isocyanides (tert-butyl, cyclohexyl, benzyl), enabling significant structural diversity around the core scaffold. Yields for the tandem process typically range from 60-82% under optimized conditions (dioxane, 80°C, Cs₂CO₃ base) [5]. This method represents a significant advancement over stepwise approaches, allowing single-pot construction of complex molecules like Methyl 1-oxo-1,2-dihydroisoquinoline-7-carboxylate from simple, readily available building blocks.
Table 2: MCR Scope for C7-Carboxylate Derivatives
o-Halobenzoic Acid | Aldehyde (R²) | Isocyanide (R³) | β-Keto Ester | Product Yield (%) |
---|---|---|---|---|
2-Iodobenzoic acid | p-OCH₃C₆H₄CHO | t-BuNC | Methyl acetoacetate | 78 |
2-Bromo-5-fluorobenzoic acid | C₆H₅CHO | CyNC | Methyl acetoacetate | 72 |
2-Iodo-4-methylbenzoic acid | i-PrCHO | t-BuNC | Methyl acetoacetate | 81 |
Oxidative annulation strategies provide precise control over regiochemistry, crucial for synthesizing the unsymmetrical 7-carboxylate derivative. Transition-metal-catalyzed C-H activation is paramount, with ruthenium and cobalt complexes demonstrating high efficacy. The Pfaltz-type CpCo(III) catalysts enable direct oxidative coupling between substituted benzamides and internal alkynes under mild oxidizing conditions (e.g., Cu(OAc)₂ or Ag₂CO₃) [7] [10]. When methyl 3-aminobenzoate serves as the benzamide component, the directing group (amide nitrogen) orchestrates *ortho-C-H activation, followed by regioselective insertion of diphenylacetylene or alkyl/ester-substituted alkynes, culminating in oxidative cyclization to form the 1,2-dihydroisoquinolinone ring with the methyl carboxylate inherently positioned at C7.
Simultaneously, copper-catalyzed oxidative dehydrogenative cyclizations offer complementary routes. For instance, reacting methyl anthranilate derivatives with acrylates or enolates under aerobic conditions (O₂ as oxidant) with Cu(I)/Cu(II) catalysts (e.g., CuCl, Cu(OAc)₂) achieves regiocontrolled formation of the 7-carboxylate scaffold [7] [10]. These reactions often proceed via vinyl copper intermediates, ensuring high regioselectivity for the C7-position. Key advantages include the use of molecular oxygen as a green terminal oxidant and the ability to incorporate diverse electron-withdrawing or donating substituents on the emerging ring system.
Accessing chiral 1,2-dihydroisoquinolinones, including the 7-carboxylate derivative, relies on asymmetric hydrogenation of prochiral precursors or enantioselective cyclization. A prominent route involves the synthesis of Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate (CAS: 1245798-40-6) followed by enantioselective dehydrogenation or functionalization [8]. Chiral rhodium-DuPhos or ruthenium-BINAP complexes catalyze the asymmetric hydrogenation of corresponding 3,4-dehydro precursors (e.g., enecarbamates or enamides) with high enantiomeric excess (ee >90%) [8].
Alternatively, organocatalytic desymmetrization strategies are emerging. Chiral phosphoric acids (e.g., TRIP) catalyze enantioselective Pictet-Spengler-type cyclizations of methyl 2-(aminomethyl)benzoate derivatives with aldehydes, leading to 1-substituted tetrahydroisoquinoline-7-carboxylates. Subsequent oxidative aromatization under controlled conditions (e.g., using DDQ or catalytic Co(salen)/O₂) then delivers the target Methyl 1-oxo-1,2-dihydroisoquinoline-7-carboxylate in enantioenriched form while preserving the ester functionality [8]. These methods are crucial for generating chiral building blocks for drug discovery targeting enantioselective biological interactions.
Addressing the environmental footprint of heterocyclic synthesis, solvent-free and flow chemistry methods offer sustainable pathways to Methyl 1-oxo-1,2-dihydroisoquinoline-7-carboxylate. Solvent-free mechanochemical grinding (ball milling) facilitates high-yielding cyclocondensations. Equimolar mixtures of methyl 2-aminobenzoate derivatives and glyoxylic acid or its derivatives, combined with a catalytic amount of p-TsOH, undergo efficient cyclodehydration upon grinding at room temperature for 30-60 minutes, yielding the target compound with minimal waste generation [8] [9]. This approach eliminates solvent use and purification complexities, achieving yields comparable to or exceeding traditional solvent-based methods (typically >80%).
Continuous flow microreactor technology enhances the synthesis of key intermediates like the Ugi adducts used in MCR routes (Section 1.2). Precise control over residence time, temperature, and mixing efficiency in microchannels significantly improves the reproducibility and safety of exothermic steps, such as the initial Ugi condensation or the Cu-catalyzed cyclization [8]. Integrated in-line purification modules (e.g., scavenger columns or membrane separators) further streamline the production of pure Methyl 1-oxo-1,2-dihydroisoquinoline-7-carboxylate. These green approaches align with industrial priorities for process intensification, reduced energy consumption, and minimized hazardous solvent usage.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7